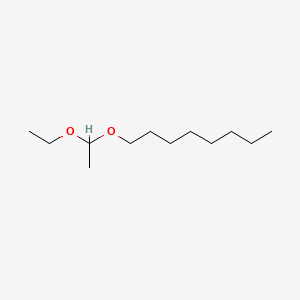

1-(1-Ethoxyethoxy)octane

Description

Historical Trajectories of Acetal (B89532) Chemistry and its Evolution in Synthetic Methodologies

The study of acetal chemistry has a rich history, with the use of cyclic acetals in carbohydrate chemistry dating back to the early 20th century. numberanalytics.com Initially, the term "acetal" was specifically used for derivatives of aldehydes, while "ketal" was used for those derived from ketones. wikipedia.org However, current IUPAC nomenclature considers ketals to be a subset of acetals, encompassing both aldehyde and ketone-derived structures. wikipedia.org

The formation of acetals, known as acetalization, is a fundamental acid-catalyzed reaction between an aldehyde or ketone and an alcohol. wikipedia.orgchemistrysteps.com A key challenge in this reversible reaction is the removal of water to drive the equilibrium towards the acetal product. wikipedia.org Historically, methods like azeotropic distillation using a Dean-Stark apparatus were employed. wikipedia.org

Over the years, synthetic methodologies have evolved significantly. Modern approaches focus on developing more efficient and chemoselective catalysts. These include the use of Lewis acids like zirconium tetrachloride (ZrCl4) and bismuth triflate, as well as innovative solutions such as aprotic salts and even photoacetalization using visible light. mdpi.comacs.org This progression reflects a continuous drive towards milder reaction conditions and greater functional group tolerance, expanding the utility of acetals in complex syntheses. acs.org

The Contextual Significance of Alkoxyethyl Acetals in Protecting Group Strategies and Synthetic Intermediates

Protecting groups are essential tools in multi-step organic synthesis, allowing chemists to temporarily mask a reactive functional group to prevent it from reacting while transformations are carried out elsewhere in the molecule. wikipedia.orgpressbooks.pub Acetals are particularly effective as protecting groups for aldehydes and ketones due to their stability in neutral to strongly basic environments. libretexts.org

Alkoxyethyl acetals, such as ethoxyethyl (EE) ethers, are a specific type of acetal used to protect alcohols. wikipedia.org The ethoxyethyl group is introduced by reacting an alcohol with ethyl vinyl ether. A key advantage of the EE protecting group is its ease of removal under mildly acidic conditions, often with 1N hydrochloric acid. wikipedia.org This allows for selective deprotection without affecting more robust protecting groups, a strategy known as orthogonal protection. wikipedia.orglibretexts.org

The stability of the acetal linkage makes these compounds excellent synthetic intermediates. ontosight.ai By protecting a carbonyl or hydroxyl group, chemists can perform a variety of reactions, such as those involving Grignard reagents or lithium aluminium hydride, which would otherwise react with the unprotected functional group. wikipedia.orglibretexts.org Once the desired transformation is complete, the protecting group is removed, revealing the original functional group. wikipedia.org

Scope and Academic Relevance of Research on 1-(1-Ethoxyethoxy)octane

While extensive literature on acetals as a class is available, research focusing specifically on this compound is more limited. However, its structure and classification as an alkoxyethyl acetal place it firmly within the context of academic and industrial research in synthetic organic chemistry. evitachem.com

The primary synthesis route for this compound involves the reaction of 1-octanol (B28484) with ethyl vinyl ether, typically under acidic catalysis. evitachem.com This reaction is analogous to the general formation of alkoxyethyl acetals.

Physicochemical Properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | C12H26O2 |

| Molecular Weight | 202.3336 g/mol |

Data sourced from the NIST Chemistry WebBook nist.gov

The academic relevance of this compound and similar long-chain alkoxyethyl acetals lies in their potential use as intermediates in the synthesis of more complex molecules. ontosight.ai For instance, related compounds are utilized in the synthesis of pharmaceuticals, agrochemicals, and surfactants. ontosight.ai The long octane (B31449) chain imparts lipophilic character, which can be a desirable feature in certain synthetic targets. Research in areas such as fragrance chemistry also explores related structures like 3-(1-ethoxyethoxy)-3,7-dimethyloct-1-ene. thegoodscentscompany.comnih.gov The study of such compounds contributes to a deeper understanding of reaction mechanisms, protecting group strategies, and the development of novel synthetic pathways.

Structure

3D Structure

Properties

CAS No. |

54889-49-5 |

|---|---|

Molecular Formula |

C12H26O2 |

Molecular Weight |

202.33 g/mol |

IUPAC Name |

1-(1-ethoxyethoxy)octane |

InChI |

InChI=1S/C12H26O2/c1-4-6-7-8-9-10-11-14-12(3)13-5-2/h12H,4-11H2,1-3H3 |

InChI Key |

NQUWVHRLYOEDBH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(C)OCC |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 1 1 Ethoxyethoxy Octane

Acid-Mediated Cleavage and Deprotection Mechanisms

The most prominent reaction of 1-(1-ethoxyethoxy)octane is its cleavage under acidic conditions to regenerate the parent alcohol, 1-octanol (B28484). This deprotection is a cornerstone of its use in synthetic organic chemistry.

The hydrolysis of this compound is a reversible reaction, though in the presence of a large excess of water, the equilibrium lies far to the side of the products. The reaction is thermodynamically favored due to the formation of stable alcohol and aldehyde products.

The kinetics of the cleavage are typically first-order with respect to the acetal (B89532) and first-order with respect to the acid catalyst. The rate of hydrolysis is highly dependent on the pH of the solution, with faster rates observed at lower pH values. The general mechanism involves protonation of one of the oxygen atoms of the acetal, followed by the departure of an alcohol molecule to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields the final products.

Table 1: Hypothetical Kinetic Data for the Hydrolysis of this compound at 25°C

| [this compound] (M) | [H⁺] (M) | Initial Rate (M/s) |

| 0.1 | 0.01 | 1.5 x 10⁻⁵ |

| 0.2 | 0.01 | 3.0 x 10⁻⁵ |

| 0.1 | 0.02 | 3.0 x 10⁻⁵ |

Note: The data in this table is illustrative and intended to demonstrate the kinetic relationships.

The choice of acid catalyst and solvent system significantly impacts the efficiency of the deprotection of this compound.

Acid Catalysts: A variety of Brønsted and Lewis acids can be employed. Common Brønsted acids include hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid. google.com Lewis acids such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can also effect cleavage. The strength of the acid influences the reaction rate; stronger acids lead to faster deprotection.

Solvent Systems: The solvent plays a crucial role in stabilizing the intermediates and influencing the reaction rate. Protic solvents like water, methanol (B129727), and ethanol (B145695) can participate in the reaction and are often used in combination with a co-solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) to ensure solubility of the substrate. Aprotic solvents can also be used, particularly with Lewis acid catalysts. The use of aqueous acidic conditions is common for bulk deprotection. tennessee.edu

Table 2: Effect of Different Acidic Conditions on the Deprotection of this compound

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield of 1-Octanol (%) |

| 1 M HCl | THF/H₂O (1:1) | 25 | 2 | >95 |

| p-TsOH | Acetone | 50 | 4 | 90 |

| Pyridinium (B92312) p-toluenesulfonate (PPTS) | Ethanol | 25 | 12 | 85 |

| Acetic Acid | THF/H₂O (4:1) | 60 | 8 | 75 |

Note: The data in this table is representative of typical trends observed in acetal deprotection.

The ethoxyethoxy group is considered a relatively labile protecting group. This allows for chemoselective deprotection in the presence of more robust protecting groups. For instance, in a molecule containing both a 1-(1-ethoxyethoxy)octyl ether and a silyl (B83357) ether (e.g., tert-butyldimethylsilyl, TBDMS) or a benzyl (B1604629) ether, carefully controlled acidic conditions can selectively cleave the acetal while leaving the other protecting groups intact. Mildly acidic reagents like pyridinium p-toluenesulfonate (PPTS) are often used to achieve such selectivity.

Reactions as a Synthetic Intermediate

Beyond its role as a protecting group, the this compound moiety can be involved in various synthetic transformations.

While the primary reaction of acetals is acid-catalyzed hydrolysis, they can also react with other nucleophiles under appropriate conditions. For example, in the presence of a Lewis acid, the acetal can be activated towards attack by nucleophiles such as organometallic reagents or enol silanes. This can lead to the formation of new carbon-carbon bonds.

Rearrangement reactions involving the this compound structure are not common under standard conditions. However, under specific and often more forcing reaction conditions, structural reorganizations could be induced. For instance, treatment with a strong Lewis acid could potentially lead to fragmentation or rearrangement pathways, although such reactions are not typically the intended purpose of this functional group. General principles of rearrangement reactions, such as 1,2-hydride or alkyl shifts, could theoretically occur from a transient carbocation intermediate formed under strong acid catalysis, but this is highly speculative for this specific compound. wiley-vch.de

Role in Organometallic Chemistry (e.g., Grignard Precursors)

Organometallic chemistry involves the study of compounds containing metal-carbon bonds. libretexts.org The reactivity of organometallic reagents, such as Grignard reagents (RMgX), is characterized by their strong nucleophilic and basic nature. uni-due.de This high reactivity necessitates the absence of acidic protons, like those found in hydroxyl (-OH) groups, within the reaction environment.

The compound this compound is an acetal, which serves as a protected form of 1-octanol. In a hypothetical scenario where a Grignard reagent or another organometallic species needed to be prepared from a molecule containing an octanol (B41247) moiety alongside a functional group suitable for metalation (e.g., a halide), the hydroxyl group would first require protection. A free hydroxyl group would react with and quench the highly basic organometallic reagent. The 1-(1-ethoxyethoxy) group acts as this protecting shield.

For instance, if one were to synthesize a Grignard reagent from a hypothetical "8-bromo-1-(1-ethoxyethoxy)octane," the acetal protecting group would ensure the integrity of the Grignard reagent formed at the C8 position. Once the desired reaction with the Grignard reagent is complete, the protecting group can be removed, typically by acid-catalyzed hydrolysis, to regenerate the free 1-octanol hydroxyl group. organic-chemistry.org While direct literature on the use of this compound as a Grignard precursor is not available, its function as a protecting group is a fundamental concept in multistep organic synthesis involving organometallic intermediates.

Stability and Degradation Pathways

The stability of this compound is dictated by the chemical nature of its acetal functional group. Acetals exhibit distinct stability profiles depending on the chemical environment, particularly pH, temperature, and the presence of oxidizing agents.

pH-Dependent Stability Profiles

Acetal linkages are known to be sensitive to acidic conditions while remaining stable in neutral to basic environments. nih.govrsc.org The primary degradation pathway for this compound in the presence of acid is hydrolysis. This reaction cleaves the acetal bond, yielding the original alcohol (1-octanol), acetaldehyde, and ethanol.

The mechanism of acid-catalyzed hydrolysis involves the protonation of one of the oxygen atoms, followed by the elimination of an alcohol molecule (ethanol or octanol) to form a resonance-stabilized carboxonium ion. nih.gov This intermediate is then attacked by water to form a hemiacetal, which subsequently decomposes to yield the final products. The formation of the carboxonium ion is considered the rate-determining step. nih.gov

The rate of this hydrolysis is strongly dependent on the pH of the solution. nih.govnih.gov As the pH decreases (i.e., as the solution becomes more acidic), the rate of hydrolysis increases dramatically. Conversely, in neutral (pH 7.4) or basic media, acetals are generally stable and exhibit no measurable hydrolysis. nih.gov Studies on various acetals have demonstrated this pronounced pH sensitivity. For example, the hydrolysis rate of one acetal was observed to decrease by a factor of approximately three when the pH was raised from 5.0 to 5.5, and by another factor of three at pH 6.0. nih.gov This highlights the compound's stability at physiological pH but rapid degradation in acidic environments.

Table 1: General pH-Dependent Hydrolysis of Acetals

| pH | Relative Hydrolysis Rate | Stability |

| < 5 | Very Fast | Rapid degradation. nih.govnih.govrsc.org |

| 5.0 | Fast | Half-life can be in the order of minutes to a few hours. nih.govnih.gov |

| 6.5 | Slow | Significantly increased stability compared to lower pH. nih.gov |

| 7.4 | Negligible | Generally stable with no measurable hydrolysis over extended periods. nih.gov |

| > 8 | Very High | Stable under basic conditions. nih.gov |

Thermal and Oxidative Stability Considerations

Thermal Stability

In the absence of acidic catalysts, acetals generally exhibit good thermal stability. Studies on various acetal-containing compounds show that they can withstand moderately high temperatures before undergoing decomposition. tandfonline.com For example, cellulose (B213188) acetals have been shown to begin thermal degradation at temperatures between 245 °C and 280 °C. utwente.nl Other research indicates that acetal oligomers can be desorbed intact at approximately 160 °C under specific analytical conditions, suggesting short-term stability at this temperature. tandfonline.com However, at very high temperatures, typically above 400 °C, irreversible decomposition of the acetal linkage is expected to occur. tandfonline.com

Oxidative Stability

This compound is susceptible to oxidation, which typically transforms the acetal into an ester. Various methods have been developed for the oxidation of acetals. organic-chemistry.orgthieme-connect.comcdnsciencepub.com While generally stable to many oxidizing agents under neutral or basic conditions, specific reagents can effectively target the acetal C-H bond. organic-chemistry.org

The oxidation can be achieved using:

Ozone: Ozone reacts smoothly with acetals, particularly cyclic acetals, to yield the corresponding esters in a process known as ozonolysis. cdnsciencepub.comresearchgate.net Acyclic acetals like this compound also react, though sometimes at a slower rate than their cyclic counterparts. cdnsciencepub.com

Oxone®: This potassium peroxymonosulfate-based reagent provides a simple and efficient method for oxidizing both cyclic and acyclic acetals to esters. thieme-connect.com

Catalytic Systems: A combination of N-hydroxyphthalimide (NHPI) and a cobalt(II) salt can catalyze the aerobic oxidation of acetals to esters under mild, environmentally friendly conditions (room temperature and oxygen atmosphere). organic-chemistry.org

Photocatalysis: Some methods employ visible light in conjunction with an iron(III) catalyst to achieve oxidative fragmentation of acetals. acs.orgacs.org

In the case of this compound, these oxidative transformations would likely lead to the formation of octyl ethoxyacetate or related ester products.

Table 2: Oxidative Conditions for Acetal Transformation

| Reagent/System | Conditions | Product Type |

| Ozone (O₃) | Varies (e.g., -78 °C to room temperature) | Ester cdnsciencepub.comresearchgate.net |

| Oxone® (Potassium peroxymonosulfate) | Reaction in methanol or dioxane | Ester thieme-connect.com |

| N-Hydroxyphthalimide (NHPI) / Co(OAc)₂ | Acetonitrile, O₂ atmosphere, room temp. | Ester organic-chemistry.org |

| Iron(III) acetylacetonate (B107027) / Visible Light | Photocatalytic conditions | Fragmented products acs.orgacs.org |

Strategic Applications in Complex Organic Synthesis Non Biological Focus

1-(1-Ethoxyethoxy)octane as a Protecting Group for Alcohols

The primary role of the 1-(1-ethoxyethoxy)ethyl (EE) group is the temporary protection of hydroxyl groups. An alcohol, such as octanol (B41247), can be converted into this compound by reacting it with ethyl vinyl ether under acidic catalysis. This transformation converts the reactive, acidic alcohol into a stable acetal (B89532), which is robust under a variety of conditions that the original alcohol would not tolerate, particularly strongly basic and nucleophilic environments. pressbooks.pub

The utility of the EE group stems from its stability and the mild conditions required for its removal. The acetal linkage is readily cleaved by treatment with aqueous acid, regenerating the original alcohol. This acid lability is a defining feature that chemists exploit in complex synthetic routes. pressbooks.pub

A cornerstone of modern synthetic strategy is the concept of orthogonal protection, where multiple, distinct protecting groups are used in a single molecule, each capable of being removed by a specific set of reagents without affecting the others. [11 from the first search] The unique acid-lability of the ethoxyethoxy acetal makes it an excellent component in such strategies.

For instance, the EE group can be selectively removed in the presence of silyl (B83357) ethers (e.g., TBDMS, TIPS), which are cleaved by fluoride (B91410) ions, or benzyl (B1604629) (Bn) ethers, which are removed by catalytic hydrogenolysis. This orthogonality allows for precise, stepwise deprotection of different hydroxyl groups within the same molecule. A notable application of this strategy is seen in the synthesis of complex natural products. For example, a key intermediate in a synthesis of the anticancer drug Taxol, (3R,4S)-N-Benzoyl-3-(1-ethoxyethoxy)-4-phenyl-2-azetidinone, utilizes an EE protecting group which is later removed during the synthetic sequence. acs.org

The following table outlines the distinct conditions required for the removal of common alcohol protecting groups, highlighting the orthogonal nature of the ethoxyethoxy group.

| Protecting Group | Abbreviation | Cleavage Conditions | Stability |

| 1-Ethoxyethyl ether | EE | Mild aqueous acid (e.g., H₃O⁺, PPTS) | Stable to bases, nucleophiles, oxidants, reductants, hydrogenolysis, fluoride |

| tert-Butyldimethylsilyl ether | TBDMS | Fluoride ion (e.g., TBAF), strong acid | Stable to bases, mild acid, hydrogenolysis |

| Benzyl ether | Bn | Catalytic hydrogenolysis (H₂, Pd/C), strong acid | Stable to bases, nucleophiles, mild acid, fluoride |

| Ester (e.g., Acetate) | Ac | Base (e.g., NaOH, K₂CO₃), acid (e.g., HCl) | Stable to hydrogenolysis (non-benzylic), mild conditions |

This table presents a generalized summary of protecting group compatibility.

In the synthesis of complex molecules, including natural products that contain long aliphatic chains, protecting groups are indispensable. univpancasila.ac.idnih.gov The ethoxyethoxy group serves as a reliable mask for hydroxyl functions while other chemical modifications are carried out elsewhere in the molecule.

An example can be found in the enantioselective synthesis of (+)-acetylphomalactone, where a hydroxyl group on a pyranone ring bearing a propenyl side chain is protected as an ethoxyethyl ether. psu.edu This protection allows for subsequent chemical transformations on the molecule. The protected intermediate, (2S,6S)-6-(1-Ethoxyethoxy)-2-[(E)-prop-1-enyl]-6H-pyran-3(2H)-one, is stable enough to undergo further reactions before the hydroxyl group is revealed at a later stage. psu.edu This demonstrates the critical role of the EE group in managing reactivity during a multi-step sequence toward a complex target. psu.edu While this example is a heterocyclic compound, the principle directly applies to the synthesis of purely aliphatic long-chain structures where a hydroxyl group needs to be temporarily deactivated.

Utilization in Material Science and Polymer Chemistry

The precise reactivity of the acetal linkage in the 1-(1-ethoxyethoxy) group has also been harnessed in the field of material science, particularly in the design and synthesis of functional polymers.

The 1-(1-ethoxyethoxy) moiety is valuable for creating precursor polymers that can be chemically modified after polymerization. researchgate.net A prominent example is the synthesis of poly(4-(1-ethoxyethoxy)styrene). [8 from the first search] In this process, the monomer, 4-(1-ethoxyethoxy)styrene, is polymerized via living anionic polymerization. This creates a well-defined polymer where the hydroxyl group of what will become poly(4-hydroxystyrene) is protected by the EE group. [8 from the first search]

This precursor polymer is stable and can be easily characterized. The crucial step is the post-polymerization modification, where the protecting groups are removed. By treating poly(4-(1-ethoxyethoxy)styrene) with a mild acid like HCl, the acetal linkages are cleaved, yielding poly(4-hydroxystyrene) (PHS). [8 from the first search] This strategy allows for the synthesis of PHS with controlled molecular weight and low polydispersity, which is otherwise difficult to achieve by direct polymerization of the unprotected monomer. Similarly, initiators containing the 1-ethoxyethoxy ether group have been used to synthesize branched poly(ethylene glycol) (PEG) derivatives, which serve as precursors to heterobifunctional polymers. researchgate.net

| Precursor Polymer/Initiator | Functional Group Protected | Polymerization Method | Resulting Functional Polymer/Product |

| Poly(4-(1-ethoxyethoxy)styrene) | Phenolic Hydroxyl | Anionic Polymerization | Poly(4-hydroxystyrene) (PHS) [8 from the first search] |

| Trimethylolpropane allyl (1-ethoxyethoxy) ether (Initiator) | Hydroxyl | Anionic Polymerization | Heterobifunctional allyl(OH)-mPEG researchgate.net |

The use of acetal linkages is a powerful tool for modifying the properties of polymers. The acetal group acts as a "latent" functional group that can be revealed on demand, thereby drastically changing the polymer's characteristics.

The transformation of poly(4-(1-ethoxyethoxy)styrene) into poly(4-hydroxystyrene) (PHS) is a clear illustration of this principle. [8 from the first search] The precursor polymer is relatively hydrophobic. However, after the acid-catalyzed cleavage of the ethoxyethoxy groups, the resulting PHS is an amphiphilic homopolymer due to the presence of the hydrophilic hydroxyl groups. This change in chemical nature imparts new self-assembly behaviors; for instance, PHS can form aggregates like hollow micelles or vesicles in mixed solvent systems, a property the protected precursor does not share. [8 from the first search] This acid-switchable behavior is also the basis for creating acid-degradable materials, such as hydrogels, where acetal cross-linkers are designed to break apart in acidic environments. researchgate.net

Theoretical and Computational Investigations of 1 1 Ethoxyethoxy Octane

Molecular Modeling and Conformational Analysis

Molecular modeling serves as a powerful tool to visualize and manipulate the three-dimensional structure of 1-(1-ethoxyethoxy)octane, allowing for a detailed exploration of its conformational possibilities and the energetic requirements for transitioning between them.

The flexible nature of this compound, with its rotatable single bonds, gives rise to a multitude of possible spatial arrangements, or conformations. Energy minimization calculations are employed to identify the most stable conformations, which correspond to energy minima on the potential energy surface of the molecule. By systematically rotating the bonds and calculating the corresponding energy, a conformational landscape can be mapped.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (O-C-O-C) | Dihedral Angle (C-C-C-C) in Octyl Chain | Relative Energy (kcal/mol) |

|---|---|---|---|

| A (Global Minimum) | 180° (anti-periplanar) | 180° (anti-periplanar) | 0.00 |

| B | 60° (gauche) | 180° (anti-periplanar) | 0.85 |

| C | 180° (anti-periplanar) | 60° (gauche) | 1.20 |

| D | 60° (gauche) | 60° (gauche) | 2.05 |

Note: These values are illustrative and represent a plausible outcome of energy minimization calculations.

The central carbon of the acetal (B89532) group in this compound is a stereocenter, meaning it can exist in two different spatial arrangements (R and S enantiomers) if the two oxygen-linked groups are different. In this case, the two groups attached to the central carbon are an ethoxy group and an octyloxy group. The tetrahedral geometry around this sp³-hybridized carbon atom is a key structural feature. chemistrylearner.comwikipedia.org

Stereoelectronic effects play a significant role in the stability and reactivity of acetals. The orientation of the lone pairs on the oxygen atoms relative to the C-O bonds influences the molecule's properties. The anomeric effect, for example, describes the tendency of an electronegative substituent at the anomeric carbon in a cyclic acetal to prefer an axial orientation. While this compound is an acyclic acetal, similar stereoelectronic principles governing the preferred arrangement of orbitals are at play, influencing the conformational preferences.

Quantum Chemical Calculations

Quantum chemical calculations provide a more detailed and accurate description of the electronic structure and properties of this compound compared to classical molecular mechanics.

Methods like Density Functional Theory (DFT) can be used to calculate the electron distribution within the molecule, providing insights into bond polarity, atomic charges, and the nature of the chemical bonds. The C-O bonds in the acetal group are polar, with the oxygen atoms bearing a partial negative charge and the carbon atoms having a partial positive charge. chemistrylearner.com This charge distribution is fundamental to understanding the molecule's reactivity, particularly its susceptibility to hydrolysis under acidic conditions. researchgate.net

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can reveal information about the molecule's reactivity. The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. For an acetal, the HOMO is often localized on the oxygen atoms, indicating that these are the likely sites of initial protonation in an acid-catalyzed reaction.

Table 2: Hypothetical Calculated Electronic Properties of this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy | -9.5 eV |

| LUMO Energy | +1.2 eV |

| Dipole Moment | 1.8 D |

Note: These values are representative of what could be obtained from quantum chemical calculations.

A key application of quantum chemical calculations is the modeling of reaction pathways, such as the acid-catalyzed hydrolysis of this compound. By calculating the energies of the reactants, products, and any intermediates and transition states, a detailed energy profile for the reaction can be constructed.

The hydrolysis of acetals typically proceeds through a carbocation intermediate, and the formation of this intermediate is the rate-determining step. researchgate.net Transition state theory can be used to locate the transition state structure, which is a high-energy saddle point on the potential energy surface connecting the reactant and the intermediate. The energy of this transition state determines the activation energy of the reaction. Computational modeling can reveal how factors such as solvent effects and the nature of the substituents influence the stability of the transition state and, consequently, the reaction rate. cdnsciencepub.comic.ac.uk

Quantum chemical calculations can be used to predict various spectroscopic parameters, most notably NMR chemical shifts. nih.govnih.gov By calculating the magnetic shielding of each nucleus in the molecule, the chemical shifts for ¹H and ¹³C NMR spectra can be predicted with a reasonable degree of accuracy. d-nb.info These predictions are valuable for confirming the structure of a synthesized compound or for interpreting complex experimental spectra. The accuracy of these predictions can be enhanced by considering the effects of different conformations and the presence of a solvent. nih.gov

Table 3: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| O-CH(CH₃)-O | 4.65 | 4.62 |

| O-CH₂(CH₃) | 3.55 | 3.52 |

| O-CH₂(CH₂)... | 3.40 | 3.38 |

| ...CH₂(CH₃) | 1.25 | 1.23 |

| ...CH₃ | 0.90 | 0.88 |

Note: These are illustrative values demonstrating the potential agreement between predicted and experimental data.

Simulations of Intermolecular Interactions

Currently, there is a notable absence of published research detailing simulations of the intermolecular interactions of this compound. Such studies would be crucial for understanding its behavior in various chemical environments.

Solvent Effects on Reactivity and Stability

A thorough search of scientific databases reveals no specific studies on the solvent effects on the reactivity and stability of this compound. This area remains unexplored in computational chemistry, leaving a gap in the understanding of how different solvents might influence the compound's chemical behavior.

Hydrogen Bonding Network Analysis

There is no available research that provides a hydrogen bonding network analysis for this compound. This type of analysis would offer insights into the compound's ability to form hydrogen bonds, which is a key factor in its physical and chemical properties.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 1-(1-Ethoxyethoxy)octane. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen atoms within the molecule.

Proton (¹H) NMR spectroscopy is particularly effective for identifying the characteristic acetal (B89532) functional group in this compound. The acetal proton (the hydrogen on the carbon bonded to two oxygen atoms) gives a distinct signal.

Diagnostic Acetal Proton: The single proton on the chiral center, C(O)H, typically appears as a quartet in the spectrum due to coupling with the adjacent methyl group protons. Its chemical shift is expected in the range of δ 4.5-4.8 ppm.

Ethoxy Group Protons: The ethoxy group (-OCH₂CH₃) protons exhibit predictable patterns. The methylene (B1212753) (-OCH₂) protons are diastereotopic due to the adjacent chiral center, meaning they are chemically non-equivalent. stackexchange.com This results in a complex multiplet, often appearing as two distinct sets of signals, each coupled to the methyl protons. These methylene protons typically resonate between δ 3.4 and 3.7 ppm. The terminal methyl (-CH₃) protons appear as a triplet around δ 1.2 ppm.

Octyloxy Group Protons: The methylene protons of the octyloxy chain directly attached to the acetal oxygen (-OCH₂-) appear as a multiplet around δ 3.3-3.6 ppm. The remaining methylene groups of the long alkyl chain produce a large, overlapping multiplet in the upfield region of the spectrum, typically between δ 1.2 and 1.6 ppm. The terminal methyl group of the octane (B31449) chain gives a triplet signal at approximately δ 0.88 ppm. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern |

| Acetal CH | 4.5 - 4.8 | Quartet (q) |

| Ethoxy -OCH₂- | 3.4 - 3.7 | Multiplet (m) |

| Octyloxy -OCH₂- | 3.3 - 3.6 | Multiplet (m) |

| Acetal -CH₃ | 1.2 - 1.3 | Doublet (d) |

| Ethoxy -CH₃ | 1.1 - 1.2 | Triplet (t) |

| Octyl -(CH₂)₆- | 1.2 - 1.6 | Multiplet (m) |

| Octyl -CH₃ | ~0.9 | Triplet (t) |

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak, allowing for a complete count of the carbon environments. libretexts.org

Acetal Carbon: The most downfield signal, typically appearing between δ 98 and 102 ppm, is characteristic of the acetal carbon atom (C-O-C-O).

Oxygen-Linked Carbons: The carbons of the ethoxy and octyloxy groups that are directly bonded to oxygen (-CH₂-O-) resonate in the range of δ 60-65 ppm.

Alkyl Chain Carbons: The carbons of the octane chain show distinct signals in the upfield region (δ 14-32 ppm), with the terminal methyl carbon being the most shielded (lowest chemical shift). docbrown.info The carbons of the ethoxy group also appear in this region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Acetal C-O-C-O | 98 - 102 |

| Ethoxy -OCH₂- | 60 - 65 |

| Octyloxy -OCH₂- | 65 - 70 |

| Octyl Chain Carbons | 14 - 32 |

| Acetal -CH₃ | 19 - 22 |

| Ethoxy -CH₃ | ~15 |

Two-dimensional (2D) NMR techniques provide further structural confirmation by showing correlations between different nuclei. Diffusion-Ordered Spectroscopy (DOSY) is a particularly powerful 2D NMR method that separates the signals of different molecules in a mixture based on their diffusion coefficients. manchester.ac.ukjeolusa.com

In a DOSY experiment on a pure sample of this compound, all proton signals should align horizontally, indicating they belong to a single molecular entity with a uniform diffusion coefficient. researchgate.net This technique is highly effective for assessing sample purity. Any impurities would exhibit different diffusion rates and would therefore appear at different vertical positions in the 2D DOSY spectrum, allowing for their identification without physical separation. This method provides a "virtual chromatography" view of the sample, confirming the integrity of the molecular architecture. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. wikipedia.org It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns of the molecular ion. chemguide.co.uk

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. spectroinlets.com It is well-suited for the analysis of volatile compounds like this compound.

In a GC-MS analysis, the compound is first passed through a GC column, where it separates from other components in the sample based on its boiling point and interaction with the column's stationary phase. Upon exiting the column, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization causes the molecule to fragment into smaller, characteristic charged ions.

The mass spectrum of this compound would not likely show a strong molecular ion peak (M⁺) due to the instability of the acetal linkage under EI conditions. However, the fragmentation pattern provides significant structural information. Key fragmentation pathways for acetals involve the cleavage of C-O bonds. Expected fragments for this compound (Molecular Weight: 202.34 g/mol ) would include:

Loss of the octyloxy radical: [M - 129]⁺, resulting in an ion at m/z 73, corresponding to [CH₃CH(OCH₂CH₃)]⁺. This is often a very prominent peak.

Loss of the ethoxy radical: [M - 45]⁺, resulting in an ion at m/z 157, corresponding to [CH₃CH(O(CH₂)₇CH₃)]⁺.

Fragments from the octyl chain: A series of peaks separated by 14 mass units (CH₂) corresponding to the fragmentation of the alkyl chain, such as m/z 43 ([C₃H₇]⁺) and m/z 57 ([C₄H₉]⁺), are also expected. docbrown.info

Table 3: Expected Key Fragments in the EI-Mass Spectrum of this compound

| m/z Value | Identity of Fragment |

| 157 | [M - OCH₂CH₃]⁺ |

| 129 | [Octyl]⁺ or [M - CH₃CHOCH₂CH₃]⁺ |

| 73 | [CH₃CH(OCH₂CH₃)]⁺ (Base Peak) |

| 45 | [OCH₂CH₃]⁺ |

| 43 | [C₃H₇]⁺ |

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of a molecule with extremely high accuracy (typically to four or five decimal places). google.com This precision allows for the unambiguous determination of a compound's elemental formula.

For this compound, the molecular formula is C₁₂H₂₆O₂. The calculated monoisotopic mass is 202.1933. An HRMS measurement yielding a mass very close to this value would provide strong evidence to confirm this specific molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass. This technique is crucial for confirming the identity of a newly synthesized compound or for identifying an unknown component in a complex mixture.

Mechanistic Insights from Fragmentation Patterns

Mass spectrometry is a powerful tool for the structural elucidation of "this compound", providing valuable insights through its characteristic fragmentation patterns under electron impact (EI) ionization. The presence of the acetal functional group, with its two ether linkages to the same carbon, strongly influences the fragmentation pathways. psu.edursc.org

In the mass spectrum of "this compound", the molecular ion peak ([M]⁺) is expected to be of low abundance or even absent. psu.edu This is due to the high propensity of the acetal linkage to undergo fragmentation upon ionization. The primary fragmentation mechanism is α-cleavage, initiated by the loss of an electron from one of the oxygen atoms, followed by the cleavage of an adjacent carbon-carbon or carbon-oxygen bond. aip.org

The fragmentation of the molecular ion of "this compound" is predicted to proceed through several key pathways, leading to the formation of stable carbocations. The most significant fragmentation pathways are expected to involve the cleavage of the bonds adjacent to the acetal carbon, as these cleavages result in resonance-stabilized oxonium ions.

One of the primary fragmentation routes involves the loss of an octyloxy radical (•O(CH₂)₇CH₃) or an ethoxy radical (•OCH₂CH₃) from the molecular ion. However, the most characteristic fragmentation is the cleavage of the C-O bond of the octyloxy group or the C-C bond of the ethyl group attached to the acetal center.

The major fragment ions anticipated in the mass spectrum of "this compound" are summarized in the table below. The relative abundance of these fragments will depend on their stability.

Predicted Major Fragment Ions of this compound in EI-MS

| m/z (mass/charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |

| 159 | [CH₃CH(O(CH₂)₇CH₃)]⁺ | Loss of ethoxy radical (•OCH₂CH₃) |

| 115 | [CH₃CH(OCH₂CH₃)]⁺ | Loss of octyloxy radical (•O(CH₂)₇CH₃) |

| 87 | [CH(OCH₂CH₃)₂]⁺ | Rearrangement followed by loss of a C₇H₁₅ radical |

| 73 | [CH₃CH(OH)]⁺ | McLafferty rearrangement |

| 45 | [CH₃CH=OH]⁺ | Cleavage of the ethoxy group |

The analysis of these fragmentation patterns provides a reliable method for identifying the presence and structure of the acetal moiety within a molecule. The observation of characteristic neutral losses, such as the loss of an ethoxy or octyloxy group, further supports the structural assignment.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are instrumental in identifying the functional groups present in "this compound". These techniques probe the vibrational modes of molecules, providing a unique "fingerprint" spectrum. anton-paar.com

Characteristic Vibrational Modes of the Acetal Linkage

The most distinguishable feature in the IR and Raman spectra of "this compound" is the series of bands associated with the acetal linkage (C-O-C-O-C). Acetals are known to exhibit multiple strong absorption bands in the fingerprint region of the IR spectrum, typically between 1200 cm⁻¹ and 1020 cm⁻¹. blogspot.com These bands arise from the coupled symmetric and asymmetric stretching vibrations of the C-O bonds within the acetal group. rsc.org

In addition to the acetal-specific vibrations, the spectra will also display characteristic bands for the alkyl portions of the molecule. The C-H stretching vibrations of the octane and ethoxy groups will appear in the 2850-3000 cm⁻¹ region. libretexts.org The IR spectrum of octane, a parent structure, shows strong bands in this region. vscht.cz Bending vibrations for the CH₂ and CH₃ groups are expected in the 1470-1370 cm⁻¹ range. vscht.cz

The following table summarizes the expected characteristic vibrational frequencies for "this compound".

Predicted IR and Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

| C-H Stretch (Alkyl) | 2850-3000 | IR, Raman |

| CH₂/CH₃ Bend | 1370-1470 | IR, Raman |

| C-O-C-O-C Stretch (Acetal) | 1020-1200 | IR (strong, multiple bands) blogspot.com, Raman |

| C-C Stretch (Octane chain) | 800-1200 | Raman |

| CH₂ Rocking (Long chain) | ~725 | IR |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation, purification, and purity assessment of "this compound". Gas chromatography and size exclusion chromatography are particularly relevant for this compound and its derivatives.

Gas Chromatography (GC) Method Development

Gas chromatography (GC) is the premier technique for the analysis of volatile compounds like "this compound". A successful separation by GC requires the optimization of several parameters, including the choice of the stationary phase, the temperature program, and the carrier gas flow rate. libretexts.org

For the analysis of "this compound", a non-polar or a mid-polarity capillary column would be suitable. A common choice would be a column with a 5% phenyl-polysiloxane stationary phase, which separates compounds based on their boiling points and, to a lesser extent, their polarity. scirp.orgscirp.org

The temperature program would start at a relatively low temperature to allow for the elution of any volatile impurities, followed by a temperature ramp to elute the target compound and any higher-boiling contaminants. A flame ionization detector (FID) would be an appropriate detector due to its high sensitivity for organic compounds. For definitive identification, coupling the GC to a mass spectrometer (GC-MS) would be ideal, as it would provide both retention time and mass spectral data. scirp.orgscirp.org

A hypothetical set of GC parameters for the analysis of "this compound" is presented below.

Hypothetical GC Method Parameters for this compound

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-polysiloxane |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Injection Volume | 1 µL (split or splitless, depending on concentration) |

Size Exclusion Chromatography (SEC) for Polymer-Bound Derivatives

Size exclusion chromatography (SEC), also known as gel permeation chromatography (GPC), is a powerful technique for characterizing the molecular weight and molecular weight distribution of polymers. researchgate.net This technique is particularly useful for analyzing polymer-bound derivatives of "this compound", where the acetal functionality might be incorporated as a cleavable linker or a protecting group on a polymer backbone. acs.orguni-muenchen.de

SEC separates molecules based on their hydrodynamic volume in solution. researchgate.net Larger molecules are excluded from the pores of the stationary phase and elute earlier, while smaller molecules can penetrate the pores and have a longer retention time. By calibrating the column with polymer standards of known molecular weight, the molecular weight distribution of an unknown polymer sample can be determined. researchgate.net

In the context of polymer-bound acetals, SEC can be used to:

Monitor the progress of polymerization reactions. acs.org

Characterize the molecular weight and polydispersity of the final polymer. acs.org

Assess the stability of the polymer and the cleavage of the acetal linkage under different conditions (e.g., pH). uni-muenchen.de

The choice of eluent and column for SEC depends on the solubility of the polymer. For example, tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are common organic eluents, while aqueous buffers are used for water-soluble polymers. researchgate.net Refractive index (RI) detectors are commonly used, with multi-angle light scattering (MALS) detectors providing absolute molecular weight determination. nih.gov

Synthesis and Investigation of Derivatives and Analogues of 1 1 Ethoxyethoxy Octane

Alkoxyethyl Acetal (B89532) Homologues with Varying Alkyl Chain Lengths

The synthesis of 1-(1-ethoxyethoxy)octane homologues, where the C8 alkyl chain is shortened or lengthened, is readily achieved through the acid-catalyzed addition of the corresponding alcohol to ethyl vinyl ether. This reaction is a standard method for creating 1-ethoxyethoxy (EE) acetals. Research has demonstrated the synthesis of a series of ω-bromo-1-(1-ethoxyethoxy)alkanes, highlighting the adaptability of this reaction to alcohols of various chain lengths. psu.eduthieme-connect.de

For example, the reaction of ω-bromoalkanols with ethyl vinyl ether in the presence of a catalytic amount of acid, such as dichloroacetic acid, yields the corresponding EE-protected bromoalkanes in high yields. psu.edu This methodology has been successfully applied to produce a range of homologues, from butane (B89635) to undecane (B72203) derivatives. psu.edu

The physical and chemical properties of these homologues are systematically influenced by the length of the alkyl chain. As observed in related classes of molecules like alkyl glycosides, increasing the alkyl chain length generally leads to decreased water solubility and a lower hydrophilic-lipophilic balance (HLB) number. researchgate.netresearchgate.net Conversely, properties like boiling point and viscosity tend to increase with molecular weight. This predictable trend allows for the fine-tuning of physical characteristics for specific applications.

Table 1: Examples of 1-(1-Ethoxyethoxy)alkane Homologues and Related Precursors This table is interactive. Click on headers to sort.

| Compound Name | Alkyl Chain Length (n) | Precursor Alcohol | Reference |

|---|---|---|---|

| 1-Bromo-3-(1-ethoxyethoxy)propane | 3 | 3-Bromopropanol | thieme-connect.de |

| 1-Bromo-4-(1-ethoxyethoxy)butane | 4 | 4-Bromobutanol | thieme-connect.de |

| 8-Bromo-1-(1-ethoxyethoxy)octane | 8 | 8-Bromooctanol | psu.edu |

Ether and Acetal Derivatives with Modified Structural Features

Beyond simple homologation, significant research has been directed toward synthesizing derivatives of this compound with more complex structural modifications. These modifications can be introduced to the alcohol-derived portion of the molecule, leading to a wide array of functionalized acetals.

One area of modification involves replacing the linear alkyl chain with more complex scaffolds, such as aromatic or alicyclic systems. For instance, various substituted phenols can be protected as their ethoxyethoxy ethers, leading to compounds like 3-ethoxy-4-(1-ethoxyethoxy)benzaldehyde. google.com In this case, the octyl group is replaced by a functionalized phenyl ring, introducing new chemical handles and potential for further transformation. google.com

More intricate structures have also been prepared, incorporating the ethoxyethoxy group into multifunctional molecules. An example is a complex cyclohexyl derivative containing allyl ether, isopropylidene, and trimethylsiloxy groups, demonstrating the compatibility of the ethoxyethoxy acetal formation with a variety of other chemical functionalities. ru.nl

Furthermore, the terminal end of the alkyl chain in simple homologues can be chemically altered. The synthesis of 8-bromo-1-(1-ethoxyethoxy)octane provides a key intermediate that can be converted into an organolithium reagent. psu.edu This reagent can then react with various electrophiles, such as aldehydes, to introduce new and complex structural features at the end of the chain, effectively modifying the original acetal. psu.edu

Table 2: Examples of Derivatives with Modified Structural Features This table is interactive. Click on headers to sort.

| Derivative Name | Core Structural Feature | Key Modification | Reference |

|---|---|---|---|

| 3-Ethoxy-4-(1-ethoxyethoxy)benzaldehyde | Phenyl | Introduction of an aldehyde group on an aromatic ring. | google.com |

| 8-Bromo-1-(1-ethoxyethoxy)octane | Octyl | Terminal bromo functionality on the alkyl chain. | psu.edu |

| 4-(1-Ethoxyethoxy)-1-[1-(phenylsulfanyl)cyclohexyl]butanol | Butyl | Addition of a complex phenylsulfanyl-cyclohexyl group via reaction of a precursor. | psu.edu |

Compounds with Additional Functionalities for Orthogonal Reactivity

A primary driver for synthesizing derivatives with additional functionalities is the concept of orthogonal reactivity, a cornerstone of modern organic synthesis. univpancasila.ac.id Orthogonal systems allow for the selective manipulation of one functional group in the presence of others by using reaction conditions that affect only the target group. The 1-(1-ethoxyethoxy) group is a classic protecting group for alcohols, stable to basic, nucleophilic, and reducing conditions but readily cleaved under mild acidic conditions. thieme-connect.deunivpancasila.ac.id

By introducing a second functional group with a different reactivity profile, chemists can perform multi-step syntheses without the need for intermediate protection and deprotection steps. The bromoalkane derivatives, such as 8-bromo-1-(1-ethoxyethoxy)octane, are prime examples. psu.edu The C-Br bond can participate in reactions like organometallic reagent formation (e.g., with lithium) or nucleophilic substitution, all while the acid-sensitive ethoxyethoxy acetal remains intact. psu.edu

Similarly, derivatives containing aldehyde groups, such as 3-ethoxy-4-(1-ethoxyethoxy)benzaldehyde, allow for a suite of reactions at the aldehyde (e.g., Wittig reactions, reductions, reductive aminations) without affecting the acetal protecting group. google.com Nitrile-containing derivatives, like 2-(1-ethoxyethoxy)alkanenitriles, offer another handle for transformations such as hydrolysis to carboxylic acids or reduction to amines, again under conditions orthogonal to the stability of the acetal. thieme-connect.de This strategy is crucial in the synthesis of complex molecules where precise control over chemical transformations is required. unisi.it

Table 3: Orthogonal Reactivity of Functionalized Ethoxyethoxy Acetals This table is interactive. Click on headers to sort.

| Functional Group | Example Reaction | Conditions | Ethoxyethoxy Group Stability | Reference |

|---|---|---|---|---|

| Bromoalkane | Grignard/Lithium Formation | Mg or Li metal | Stable | psu.edu |

| Aldehyde | Wittig Reaction | Ylide, basic/neutral | Stable | google.com |

| Nitrile | Reduction to Amine | LiAlH₄ or H₂, catalyst | Stable | thieme-connect.de |

Polymeric and Oligomeric Structures Incorporating Ethoxyethoxy Units

The structural motif of ethoxyethoxy and related alkoxyethyl units has been incorporated into a variety of polymeric and oligomeric materials to impart specific properties. These units are typically introduced as side chains on a polymer backbone.

One significant application is in the field of tissue adhesives. A series of cyanoacrylate monomers bearing alkoxyethyl side chains have been synthesized. nih.gov The inclusion of the flexible ether linkage from the alkoxyethyl group resulted in polymers that were more elastic and less brittle than traditional alkyl cyanoacrylates. Longer side chains also correlated with reduced tissue toxicity, making materials like hexoxyethyl cyanoacrylate promising for medical applications. nih.gov

Complex, star-shaped hybrid polymers have also been created using monomers containing methoxyethoxy units. researchgate.net For example, star polymers with an inorganic silsesquioxane (POSS) core and arms made of poly(2-(2-methoxyethoxy)ethylmethacrylate) (P(MEO(2)MA)) have been synthesized. These materials are amphiphilic and can self-assemble into micelles in aqueous solutions, with potential applications in drug delivery and nanotechnology. researchgate.net The synthesis of defined oligomers and polymers often relies on controlled polymerization techniques to precisely arrange these functional units. acs.orgresearchgate.net

Table 4: Polymers and Oligomers with Ethoxyethoxy-like Units This table is interactive. Click on headers to sort.

| Polymer/Oligomer Type | Backbone | Function of Side Unit | Application Area | Reference |

|---|---|---|---|---|

| Poly(alkoxyethyl cyanoacrylate) | Polyacrylate | Increase flexibility, reduce toxicity | Tissue Adhesives | nih.gov |

| Polythiophene Derivative | Polythiophene | Enhance solubility, promote backbone planarity | Organic Electronics | ossila.com |

| Star-shaped POSS-P(MEO₂MA) | Polymethacrylate | Induce amphiphilicity, enable self-assembly | Nanomaterials | researchgate.net |

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of acetals, including 1-(1-Ethoxyethoxy)octane, traditionally relies on acid catalysts that can be corrosive and incompatible with sensitive functional groups. acs.org Future research is focused on developing milder, more selective, and recyclable catalytic systems. A promising frontier is photo-organocatalysis, which utilizes light and an organic catalyst, such as thioxanthenone, to facilitate acetalization under mild, ambient conditions. rsc.org This approach offers a green alternative to traditional methods. rsc.org Other innovative catalysts, including aprotic salts (e.g., imidazolium (B1220033) salts), mesoporous polymers, and graphitic carbon nitride (g-C₃N₄) under visible light, are also emerging as efficient promoters for acetal (B89532) formation. acs.org The development of heterogeneous catalysts, like silica-supported sodium hydrogen sulfate (B86663), further offers advantages in terms of easy separation and reusability. organic-chemistry.org

Table 1: Comparison of Emerging Catalytic Systems for Acetal Synthesis

| Catalytic System | Key Features | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Photo-organocatalysis (e.g., Thioxanthenone) | Uses light and an organic catalyst; mild conditions. | High efficiency, reduced energy consumption, green protocol. | rsc.org |

| Aprotic Salts (e.g., Imidazolium salts) | Act as Brønsted acids; non-corrosive. | Chemoselective for aldehydes, compatible with acid-sensitive groups. | acs.org |

| Mesoporous Polymers | Heterogeneous catalyst with high surface area. | High efficiency, catalyst recyclability, enhanced stability. | acs.org |

| Graphitic-C₃N₄ | Visible-light photocatalyst. | Utilizes renewable energy source, operates under ambient conditions. | acs.org |

| Silica-Supported NaHSO₄ | Solid acid catalyst. | Heterogeneous, easily separable, reusable, mild reaction conditions. | organic-chemistry.org |

Investigations into Green Chemistry Approaches for Acetal Formation and Cleavage

Future research will increasingly prioritize the alignment of this compound synthesis and cleavage with the principles of green chemistry. This involves using environmentally benign solvents, catalysts, and energy sources. Photo-organocatalytic methods, which can be powered by simple household lamps, exemplify this shift. rsc.org Another avenue involves employing novel catalyst systems like polyoxometalates (POMs) with benign oxidants such as molecular oxygen (O₂) to drive reactions, minimizing hazardous waste. yedarnd.com For cleavage, moving beyond traditional acidic hydrolysis to milder, selective methods is key. Catalysts like indium(III) trifluoromethanesulfonate (B1224126) allow for deprotection under neutral conditions. organic-chemistry.org The ultimate goal is to develop a lifecycle for acetals like this compound that minimizes environmental impact, from using renewable feedstocks to employing catalytic systems that generate water as the only byproduct. liv.ac.uk

Advanced Mechanistic Studies using Time-Resolved Spectroscopy and Computational Dynamics

A deeper, fundamental understanding of the reaction mechanisms governing the formation and cleavage of this compound is an essential direction for future research. While classical mechanistic studies exist, the application of advanced techniques can provide unprecedented insight. Time-resolved spectroscopic methods, such as femtosecond transient absorption spectroscopy, could allow for the direct observation of short-lived intermediates, like oxonium ions, during the catalytic cycle. This would provide definitive evidence for proposed pathways. Concurrently, the use of computational dynamics and Density Functional Theory (DFT) simulations can model the reaction energy profiles, map transition states, and elucidate the specific roles of catalysts and solvent molecules in stabilizing intermediates. Such studies are crucial for the rational design of next-generation catalysts with enhanced activity and selectivity for acetalization.

Exploration of this compound as a Building Block for Emerging Materials

Beyond its role as a protecting group, the acetal functionality within this compound presents opportunities for its use as a monomer or key building block in materials science. The acetal linkage is known for its stability under neutral and basic conditions but susceptibility to acidic environments. This property can be exploited to create acid-degradable polymers. Future research could explore the polymerization of bifunctional analogues of this compound to synthesize novel polyacetals. These materials could find applications in drug delivery systems, where the acidic environment of a tumor or specific cellular compartments could trigger the degradation of the polymer backbone and release of an encapsulated agent. Furthermore, the octane (B31449) chain provides hydrophobicity, which could be tuned to create amphiphilic block copolymers for self-assembly into micelles or vesicles.

Expanding the Repertoire of Selective Transformations

Research into expanding the chemical transformations of this compound beyond simple formation and cleavage is a significant area for future exploration. This includes developing reactions that are highly chemoselective. For instance, new catalytic systems could enable the selective cleavage of the 1-(1-ethoxyethoxy) group in the presence of other acid-sensitive protecting groups, such as tert-butyldiphenylsilyl (TBDPS) or benzylidene acetals, by fine-tuning catalyst-substrate interactions. organic-chemistry.org Another unexplored avenue is the use of the acetal's oxygen atoms to direct reactions at specific positions on the octane backbone. Chiral catalysts could be developed for the enantioselective cleavage of the acetal or for subsequent reactions, providing a route to valuable chiral alcohols and ethers.

High-Throughput Screening Methodologies for Reaction Discovery and Optimization

The discovery and optimization of novel reactions for synthesizing and transforming this compound can be dramatically accelerated by adopting high-throughput experimentation (HTE). domainex.co.ukyoutube.com This approach uses multi-well plates and automation to rapidly screen vast arrays of catalysts, solvents, and reaction conditions in parallel. youtube.com Future research will involve designing HTE platforms specifically for acetal chemistry. For example, a DNA-encoded library approach could be used, where a large matrix of potential catalysts and alcohol substrates are screened simultaneously in a single tube, with DNA sequencing used for analysis. chemrxiv.org The large datasets generated from HTE are highly suitable for training machine learning algorithms, which can then predict optimal reaction conditions or even discover entirely new catalytic systems, creating a "self-driving lab" for chemical synthesis. youtube.com This data-driven approach will be instrumental in quickly identifying the most efficient and green methods for the synthesis and transformation of this compound. chemrxiv.org

Table 2: High-Throughput Experimentation (HTE) in Acetal Chemistry

| HTE Technology | Principle | Application to this compound Research | Reference |

|---|---|---|---|

| Parallel Plate-Based Screening | Miniaturized reactions in multi-well plates with automated liquid handlers and analysis (e.g., UPLC-MS). | Rapid optimization of catalysts, solvents, temperature, and reactant ratios for synthesis. | domainex.co.ukyoutube.com |

| DNA-Encoded Combinatorial Screening | Large matrices of reactions performed in a single tube, with DNA tags for identification and sequencing for analysis. | Discovery of novel catalysts and reaction conditions from millions of possible combinations. | chemrxiv.org |

| Acoustic Dispensing Technology | Uses sound waves to dispense nanoliter-scale droplets for reaction setup. | Miniaturization of synthesis for library creation and screening, reducing reagent consumption and waste. | nih.gov |

| Machine Learning Integration | Algorithms trained on HTE data to predict outcomes and propose new experiments. | Accelerates discovery by guiding experiments toward optimal conditions and novel reactivity patterns. | youtube.comchemrxiv.org |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(1-ethoxyethoxy)octane, and how can purity be ensured?

- Methodology : The compound can be synthesized via acetalization reactions between octanol and ethyl vinyl ether under acidic catalysis (e.g., p-toluenesulfonic acid). Reaction conditions (temperature, solvent, stoichiometry) must be optimized to minimize side products like unreacted alcohols or diethyl ether byproducts. Purification typically involves fractional distillation or column chromatography, with purity verified by GC-MS (retention index matching) or H/C NMR for structural confirmation .

Q. How can this compound be reliably quantified in complex matrices like biological or environmental samples?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) is preferred. Sample preparation includes liquid-liquid extraction using non-polar solvents (e.g., hexane) and derivatization if necessary. Internal standards (e.g., deuterated analogs like naphthalene-D8) improve accuracy. Calibration curves should span expected concentration ranges, and peak identification requires matching retention indices with authentic standards .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Acute toxicity (Category 4 for oral/dermal/inhalation routes) necessitates PPE (gloves, goggles, fume hood use). First-aid measures for exposure include rinsing eyes/skin with water and seeking medical attention for persistent symptoms. Toxicity data gaps (e.g., delayed effects) require precautionary handling, with disposal following hazardous waste regulations .

Advanced Research Questions

Q. How does the stability of this compound vary under different storage conditions, and what degradation products form?

- Methodology : Stability studies should assess temperature, humidity, and light exposure. Accelerated degradation experiments (e.g., 40°C/75% RH) combined with GC-MS can identify hydrolysis products like octanol and ethyl vinyl ether. Kinetic modeling (Arrhenius equation) predicts shelf life, while FTIR monitors structural changes in real time .

Q. What experimental strategies resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

- Methodology : Discrepancies may arise from solvent effects or conformational isomerism. Use deuterated solvents for consistent NMR baselines. 2D NMR techniques (COSY, HSQC) clarify coupling patterns. Computational chemistry (DFT calculations) can predict shifts and validate assignments .

Q. How can the yield of this compound be optimized in scaled-up syntheses while minimizing waste?

- Methodology : Process optimization via Design of Experiments (DoE) evaluates factors like catalyst loading and reaction time. Green chemistry principles (e.g., solvent recycling, biocatalysts) reduce waste. Continuous flow reactors enhance heat/mass transfer, improving reproducibility and yield .

Q. What role does this compound play as a marker in aging studies of alcoholic beverages or environmental systems?

- Methodology : In baijiu analysis, its concentration correlates with fermentation duration. GC-MS profiles (Figure 4 in ) show peak area variations across batches, linked to esterification dynamics. Environmental studies use it as a tracer for anthropogenic acetals, requiring isotopic labeling (e.g., C) for source apportionment .

Data Analysis and Reporting

Q. How should researchers address uncertainties in GC-MS quantification of trace-level this compound?

- Methodology : Report limits of detection (LOD) and quantification (LOQ) based on signal-to-noise ratios. Use matrix-matched calibration to correct for matrix effects. Replicate analyses (n ≥ 3) and statistical tests (e.g., ANOVA) assess precision. Document instrument parameters (e.g., ionization energy: 70 eV, detector voltage: 1450 V) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.